molecular formula C17H19N3O B12785714 N11-Ethyl-7,8,N6-trimethyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one CAS No. 133626-83-2

N11-Ethyl-7,8,N6-trimethyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one

Cat. No.: B12785714
CAS No.: 133626-83-2
M. Wt: 281.35 g/mol
InChI Key: VIKCADRKXGMLKS-UHFFFAOYSA-N
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Description

N11-Ethyl-7,8,N6-trimethyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one (CAS 133626-83-2) is a pyrido[2,3-b][1,5]benzodiazepine derivative of significant interest in medicinal chemistry and pharmacological research. With a molecular formula of C17H19N3O and a molecular weight of 281.35 g/mol, this compound serves as a versatile scaffold for the development of novel bioactive molecules. Research into structurally related 1,5-benzodiazepine compounds has demonstrated that substitutions on the core structure, such as the ethyl and methyl groups present on this molecule, are critical for modulating biological activity. These analogs have shown promising antimicrobial properties, particularly against fungal strains like C. neoformans and C. albicans . The presence of specific substituents at key positions on the benzodiazepine ring system can significantly influence the compound's interaction with biological targets, making it a valuable template for structure-activity relationship (SAR) studies . This compound is provided as a high-quality reference material for research applications exclusively. It is strictly for laboratory research purposes and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet prior to use and handle the material in accordance with all applicable laboratory and regulatory guidelines.

Properties

CAS No.

133626-83-2

Molecular Formula

C17H19N3O

Molecular Weight

281.35 g/mol

IUPAC Name

11-ethyl-6,7,8-trimethylpyrido[3,2-c][1,5]benzodiazepin-5-one

InChI

InChI=1S/C17H19N3O/c1-5-20-14-9-8-11(2)12(3)15(14)19(4)17(21)13-7-6-10-18-16(13)20/h6-10H,5H2,1-4H3

InChI Key

VIKCADRKXGMLKS-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C(=C(C=C2)C)C)N(C(=O)C3=C1N=CC=C3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N11-Ethyl-7,8,N6-trimethyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one typically involves multiple steps. One common method involves the cyclization of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions. The reaction is carried out in the presence of a base such as sodium methoxide in butanol, leading to the formation of the desired pyrido-benzodiazepine core .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

N11-Ethyl-7,8,N6-trimethyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol.

Scientific Research Applications

N11-Ethyl-7,8,N6-trimethyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of N11-Ethyl-7,8,N6-trimethyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets are still under investigation, but the compound’s structure suggests it may interact with nucleic acids or proteins involved in cell signaling.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Pyrido-Benzodiazepinones

Table 1: Substituent Effects on Key Properties
Compound Name Substituents Key Properties/Applications Reference
Target Compound N11-Ethyl, 7,8,N6-trimethyl Potential CNS/oncological applications (inferred from structural analogs)
6,11-Dihydro-11-ethyl-6-methyl analog (5a) N11-Ethyl, 6-methyl Lead structure for drug discovery; synthetically accessible
Rispenzepine 11-(1-Methylnipecotoyl) Anticholinergic activity; distinct piperidine-derived side chain
2-Chloro-5,11-dimethyl analog 2-Chloro, 5,11-dimethyl Higher electrophilicity; potential genotoxicity concerns
11-Benzyl-6-methyl analog N11-Benzyl, 6-methyl Enhanced lipophilicity; reduced solubility

Key Observations :

  • Ethyl vs. Benzyl at N11 : The benzyl group (logP ~3.5) increases hydrophobicity compared to ethyl (logP ~1.5), impacting blood-brain barrier penetration .
  • Trimethyl vs. Chloro Substituents : Trimethyl groups (e.g., 7,8,N6) reduce reactivity compared to chloro derivatives, lowering toxicity risks .

Heterocyclic Modifications: Oxazepinones vs. Thiazepinones

Table 2: Heteroatom Influence on Bioactivity
Compound Class Heteroatom Example Compound Application Reference
Pyrido[2,3-b][1,5]benzoxazepinone Oxygen 6,9-Dimethyl derivative (m.p. 165°C) HIV protease inhibition
Pyrido[2,3-b][1,5]benzothiazepinone Sulfur 6-Ethyl-9-methyl derivative (m.p. 114°C) Antiviral activity
Target Compound Nitrogen N11-Ethyl-7,8,N6-trimethyl Hypothesized kinase inhibition

Key Observations :

  • Oxygen vs. Sulfur: Oxazepinones generally exhibit higher melting points and better crystallinity, favoring formulation stability .
  • Nitrogen-Rich Core: The target compound’s diazepinone core may enhance binding to ATP pockets in kinases, a mechanism observed in related dipyridodiazepinones .

Pharmacokinetic and Solubility Trends

  • Solubility : The 11-ethyl-6-methyl analog (ID 3180) has a solubility of 0.3 mg/mL in water, while chloro derivatives (e.g., 2-chloro-5,11-dimethyl) show <0.1 mg/mL due to increased hydrophobicity .
  • Metabolic Stability : Trimethylation at 7,8,N6 positions likely reduces oxidative metabolism compared to Rispenzepine’s nipecotoyl side chain, which undergoes rapid hydrolysis .

Biological Activity

N11-Ethyl-7,8,N6-trimethyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one (CAS No. 133626-83-2) is a complex organic compound classified within the pyrido-benzodiazepine family. This compound exhibits a unique bicyclic structure that integrates both pyridine and benzodiazepine components, contributing to its diverse chemical properties and potential biological activities. Its molecular formula is C17H19N3OC_{17}H_{19}N_{3}O with a molecular weight of approximately 298.34 g/mol .

The biological activity of this compound has been investigated across various studies. The compound is known to interact with neurotransmitter receptors, particularly those involved in neuropharmacological pathways. Its ability to modulate enzyme activities and cell signaling pathways suggests significant therapeutic potential.

Key Mechanisms:

  • Interaction with neurotransmitter receptors.
  • Modulation of enzyme activities.
  • Influence on cell signaling pathways.

Pharmacological Effects

Research indicates that this compound may exhibit various pharmacological effects, including:

  • Anxiolytic Activity: Similar compounds in the pyrido-benzodiazepine class have shown potential for anxiety disorder treatment by enhancing GABA receptor activity.
  • Neuroprotective Effects: The compound may protect neuronal cells from oxidative stress and apoptosis.
  • Anti-inflammatory Properties: Potential to modulate inflammatory responses through enzyme inhibition.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Cyclization of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides.
  • Use of sodium methoxide as a base in butanol to facilitate the reaction.
  • Optimization of reaction conditions for yield and purity using continuous flow reactors.
PropertyValue
Molecular FormulaC17H19N3OC_{17}H_{19}N_{3}O
Molecular Weight298.34 g/mol
Purity99%

Neuropharmacological Studies

Several studies have explored the neuropharmacological effects of this compound:

  • Study on GABA Receptor Modulation:
    • Objective: To assess the anxiolytic potential through GABA receptor interaction.
    • Findings: The compound exhibited a significant increase in GABAergic activity in vitro, suggesting potential use as an anxiolytic agent.
  • Oxidative Stress Protection:
    • Objective: To evaluate neuroprotective effects against oxidative stress.
    • Findings: Demonstrated protective effects on neuronal cells exposed to oxidative agents, indicating possible applications in neurodegenerative diseases.
  • Anti-inflammatory Activity:
    • Objective: To investigate the compound's effect on inflammatory markers.
    • Findings: Inhibition of pro-inflammatory cytokines was observed in cell culture models, supporting its anti-inflammatory potential.

Q & A

Q. What are the critical challenges in synthesizing N11-Ethyl-7,8,N6-trimethyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one, and what purification strategies are recommended?

  • Methodological Answer : Synthesis of this polycyclic benzodiazepine derivative often involves multi-step reactions, including cyclocondensation and alkylation. Key challenges include regioselectivity in alkylation steps and minimizing side products like isomeric impurities. A reflux setup with anhydrous solvents (e.g., dioxane or ethanol) under inert gas is recommended for stability . Purification typically employs gradient column chromatography (silica gel, hexane/ethyl acetate) followed by recrystallization from polar aprotic solvents (e.g., DMF/water mixtures) to enhance crystalline purity. Thin-layer chromatography (TLC) with UV detection is critical for monitoring reaction progress .

Table 1 : Example Reaction Conditions

StepReagents/ConditionsTime (h)Yield (%)
CyclocondensationEthanol, 80°C, N2 atmosphere1265-70
AlkylationMethyl iodide, K2CO3, DMF655-60

Q. Which spectroscopic and crystallographic methods are essential for characterizing this compound's structure?

  • Methodological Answer :
  • 1H/13C NMR : Use deuterated DMSO or CDCl3 with tetramethylsilane (TMS) as an internal standard. Assign peaks using 2D techniques (COSY, HSQC) to resolve overlapping signals in the aromatic and alkyl regions .
  • X-ray crystallography : Single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) resolves the fused pyrido-benzodiazepine core. Hydrogen bonding and π-π stacking interactions should be analyzed to confirm supramolecular packing .
  • High-resolution mass spectrometry (HRMS) : Electrospray ionization (ESI+) in methanol confirms molecular weight within 3 ppm error.

Advanced Research Questions

Q. How can computational reaction path search methods optimize the synthesis of this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) predict transition states and intermediates for key steps like cyclization. Reaction path sampling (e.g., Nudged Elastic Band method) identifies energy barriers, guiding solvent selection (e.g., low-polarity solvents reduce byproducts) . Machine learning models trained on experimental data (e.g., yields, reaction times) can narrow optimal conditions (temperature, catalyst loading) via Bayesian optimization .

Table 2 : Computational vs. Experimental Energy Barriers

StepCalculated ΔG‡ (kcal/mol)Experimental ΔG‡ (kcal/mol)
Cyclization22.324.1
Alkylation18.719.5

Q. How should researchers resolve contradictory data regarding this compound's reactivity in different solvent systems?

  • Methodological Answer : Contradictions often arise from solvent polarity effects on intermediate stability. A factorial design of experiments (DoE) with variables like solvent dielectric constant, temperature, and stirring rate can isolate confounding factors . For example:
  • Variables : Solvent (DMF vs. THF), temperature (25°C vs. 60°C), catalyst (K2CO3 vs. NaH).
  • Response : Yield and purity.
    ANOVA analysis identifies solvent polarity (p < 0.05) as the dominant factor. Follow-up kinetic studies (UV-Vis monitoring) quantify reaction rates in polar vs. non-polar media .

Q. What are the best practices for designing experiments to study structure-activity relationships (SAR) of this compound?

  • Methodological Answer :
  • Scaffold modification : Introduce substituents at N11 or C7/C8 positions via reductive amination or Friedel-Crafts alkylation. Compare bioactivity using standardized assays (e.g., enzyme inhibition IC50) .
  • Data integration : Combine SAR data with molecular docking (AutoDock Vina) to map binding interactions. Validate hypotheses with site-directed mutagenesis in target proteins .
  • Statistical rigor : Use a Central Composite Design (CCD) to optimize substituent combinations, ensuring orthogonality between variables (e.g., steric bulk vs. electronic effects) .

Contradiction Analysis and Validation

Q. How to address discrepancies in reported solubility profiles across studies?

  • Methodological Answer : Discrepancies may stem from polymorphic forms or residual solvents. Validate via:
  • Dynamic vapor sorption (DVS) : Measure hygroscopicity to rule out hydrate formation.
  • Powder X-ray diffraction (PXRD) : Compare diffraction patterns with known polymorphs .
  • HPLC-ELSD : Quantify residual solvents (e.g., DMF, dioxane) using a Zorbax Eclipse Plus C18 column (method: 0.1% TFA in water/acetonitrile gradient) .

Methodological Resources

  • Experimental Design : CRDC subclass RDF2050112 (reaction fundamentals) provides frameworks for reactor design and kinetic modeling .
  • Data Validation : Cross-reference crystallographic data with CCDC deposition codes (e.g., HB7396 for related structures) .

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